molecular formula C15H23NO B3155721 (R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine CAS No. 809282-30-2

(R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine

Cat. No. B3155721
CAS RN: 809282-30-2
M. Wt: 233.35 g/mol
InChI Key: JHKJGWJFBYPMCY-CJTQKWKHSA-N
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Description

This compound is an amine, which is a type of organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of amines is a broad field with many possible methods, depending on the specific structure of the amine and the starting materials available. Common methods include reductive amination, where a carbonyl compound is reacted with ammonia or an amine, followed by reduction .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons. This lone pair can participate in a variety of chemical reactions, making amines versatile compounds in organic chemistry .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with sulfonyl chlorides to form sulfonamides. The specific reactions that “®-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine” can undergo would depend on its exact structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight, due to their ability to form hydrogen bonds. They are also usually soluble in organic solvents .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Optical Active Intermediates : (R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine has been synthesized as an intermediate for optically active compounds, such as (R,R)-formoterol. This process involves amino group protection, cyclization, coupling with Grignard reagent, reduction, and deprotection, achieving a 65% overall yield in one example (Fan et al., 2008).

  • Application in Asymmetric Synthesis : The compound has been used in the asymmetric synthesis of various chemicals. For instance, it has been involved in the synthesis of tetrahydroquinoline alkaloids like (R)-(-)-angustureine, demonstrating its utility in creating complex organic molecules (Bentley et al., 2011).

  • Enantiospecific Synthesis : It has also been used for enantiospecific synthesis, such as the creation of 4-(4'-methoxyphenyl)-hexan-3-one, which is a precursor for various optically active isomers. This demonstrates its role in precise stereoselective chemical synthesis (Malézieux et al., 1998).

Medicinal Chemistry and Drug Development

  • Enantiospecific Enzyme-Catalysed Resolution : The compound has been investigated for its potential in medicinal chemistry, particularly in the synthesis of compounds with hypnotic activity. For example, its R enantiomers have shown resistance to esterase-mediated degradation, highlighting its importance in developing pharmacologically active substances (Bennett et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its biological target. Without more information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. Some amines can be harmful or toxic, so appropriate safety precautions should be taken when handling them .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

(Z,2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h6-10,12H,11H2,1-5H3/b15-6-/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKJGWJFBYPMCY-CJTQKWKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C1=CC(=CC=C1)OC)C(C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C1=CC(=CC=C1)OC)/[C@@H](C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201171076
Record name (βR,γZ)-γ-Ethylidene-3-methoxy-N,N,β-trimethylbenzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine

CAS RN

809282-30-2
Record name (βR,γZ)-γ-Ethylidene-3-methoxy-N,N,β-trimethylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=809282-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR,γZ)-γ-Ethylidene-3-methoxy-N,N,β-trimethylbenzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201171076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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